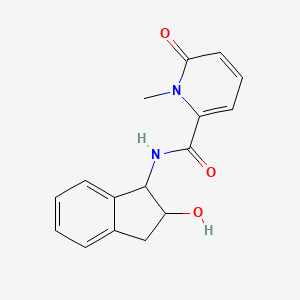![molecular formula C13H13N3O3 B6636903 2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid](/img/structure/B6636903.png)
2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid, also known as MPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPAA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to possess anti-inflammatory, analgesic, and antipyretic properties.
作用机制
The mechanism of action of 2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid is not fully understood, but it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition by 2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid results in a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects
2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. 2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid has also been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to tissue damage and inflammation.
实验室实验的优点和局限性
One of the main advantages of 2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid for lab experiments is its well-established anti-inflammatory and analgesic properties. This makes it a useful tool for studying the mechanisms of inflammation and pain. However, one limitation of 2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid is its potential toxicity, particularly at high doses. Careful dosing and monitoring are therefore required when using 2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid in lab experiments.
未来方向
There are several future directions for research on 2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid. One area of interest is its potential as a neuroprotective agent. Further studies are needed to fully understand the mechanism of action of 2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid in the brain and its potential therapeutic applications in neurodegenerative diseases. Another area of interest is the development of new analogs of 2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid with improved pharmacological properties, such as increased potency and reduced toxicity. Finally, there is a need for further studies to investigate the potential long-term effects of 2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid use, particularly in the context of chronic inflammatory diseases.
合成方法
The synthesis of 2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid involves the reaction of 3-methyl-1-phenylpyrazole-4-carbonyl chloride with glycine in the presence of a base. The resulting product is then purified through recrystallization to obtain 2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid in its pure form.
科学研究应用
2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and osteoarthritis. 2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid has also been shown to have potential as a neuroprotective agent, with studies indicating that it may have a protective effect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-[(3-methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-9-11(13(19)14-7-12(17)18)8-16(15-9)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,14,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCJFBCUFLHLBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NCC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

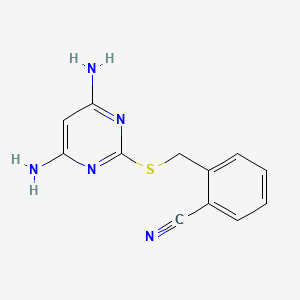


![N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6636857.png)
![N-[(2-hydroxy-1-methylcyclohexyl)methyl]-2-(oxan-4-yl)propanamide](/img/structure/B6636865.png)
![1-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}-2-methyl-5-nitro-1H-imidazole](/img/structure/B6636866.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(triazol-1-yl)benzamide](/img/structure/B6636872.png)
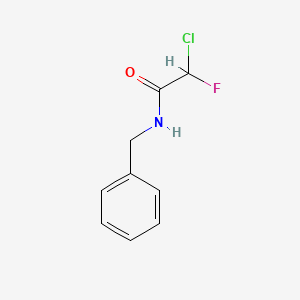
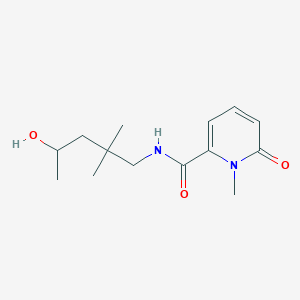
![4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B6636897.png)
![N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide](/img/structure/B6636909.png)
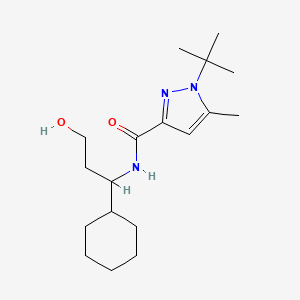
![5-(4-chlorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B6636920.png)
